molecular formula C20H22N4O3S B3009235 ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-10-6

ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B3009235
CAS No.: 864927-10-6
M. Wt: 398.48
InChI Key: RELPTTKAPXEXCL-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic thienopyridine derivative characterized by a bicyclic core structure fused with a pyridine ring. Key functional groups include a cyano (-CN) group at position 3, an ethyl carboxylate ester at position 6, and a 4-(dimethylamino)benzamido substituent at position 2.

Properties

IUPAC Name

ethyl 3-cyano-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-4-27-20(26)24-10-9-15-16(11-21)19(28-17(15)12-24)22-18(25)13-5-7-14(8-6-13)23(2)3/h5-8H,4,9-10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELPTTKAPXEXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Thieno[2,3-c]pyridine
  • Functional Groups : Cyano group, dimethylamino group, and carboxylate ester
  • Molecular Formula : C18H20N4O2S

The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance, compounds structurally similar to this compound have shown significant growth inhibition against various cancer cell lines.

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Enzyme Activity : Some derivatives have been identified as inhibitors of cytochrome P450 enzymes (CYP17), crucial for steroidogenesis in cancer cells. This inhibition can lead to reduced proliferation of hormone-sensitive tumors such as prostate cancer .
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells via caspase activation pathways. For example, studies indicate that certain thieno[2,3-c]pyridine derivatives can up-regulate caspase-3 expression, leading to increased apoptosis rates in specific cancer cell lines .

Neuroprotective Effects

Some studies suggest that thieno[2,3-c]pyridines may also exhibit neuroprotective properties. Research has indicated that similar compounds can inhibit monoamine oxidase (MAO) activity, which is relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By inhibiting MAO-B specifically, these compounds may help in preserving dopaminergic neurons .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of thieno[2,3-c]pyridine derivatives have yielded promising results. Certain compounds have demonstrated activity against a range of bacterial strains, potentially offering a new avenue for antibiotic development. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thieno[2,3-c]pyridine derivatives against prostate cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 2.08 µM against the PC-3 cell line, significantly outperforming standard treatments like abiraterone .

CompoundCell LineIC50 (µM)Mechanism
Ethyl 3-cyano-...PC-32.08CYP17 Inhibition
Standard TreatmentPC-38.0CYP17 Inhibition

Study 2: Neuroprotective Activity

In another study focusing on neuroprotection, a related compound was shown to inhibit MAO-B with an IC50 value of 0.212 µM. This suggests potential therapeutic applications in treating neurodegenerative disorders where MAO-B plays a critical role .

CompoundTarget EnzymeIC50 (µM)
Related CompoundMAO-B0.212
Standard InhibitorMAO-B0.300

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents and biological profiles. Below is a detailed comparison based on evidence:

Substituent Variations and Physicochemical Properties

Compound Name / ID Substituents Molecular Formula Melting Point (°C) Yield (%) Key Functional Differences
Target Compound 4-(Dimethylamino)benzamido, ethyl carboxylate, cyano C₂₀H₂₁N₃O₃S* N/A† N/A† Reference compound for comparison
3a 3,4,5-Trimethoxyphenylamino, methyl carboxylate C₁₉H₂₁N₃O₅S 180–181 58 Methyl ester vs. ethyl ester; trimethoxy vs. dimethylamino group
4SC-207 3-(Pyridin-3-yl)acrylamido, ethyl carboxylate C₁₉H₁₈N₄O₃S N/A N/A Acrylamido linker vs. benzamido; pyridyl vs. dimethylamino
8c Boc-protected amino, tert-butyl carboxylate C₁₅H₂₂N₂O₄S N/A 63 Boc protection vs. free dimethylamino; tert-butyl ester vs. ethyl ester

*Molecular formula estimated based on structural similarity to analogs.

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